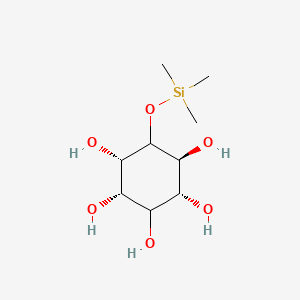
3-Amino-7-bromobenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-bromobenzofuran-2-carboxamide typically involves the bromination of benzofuran followed by amination and carboxamidation. One common method includes the bromination of benzofuran at the 7-position using bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting 7-bromobenzofuran is then subjected to amination using ammonia or an amine source to introduce the amino group at the 3-position. Finally, the carboxamide group is introduced through a reaction with a suitable carboxylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-bromobenzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 7-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
3-Amino-7-bromobenzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Amino-7-bromobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or chemical context .
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzofuran-2-carboxamide: Similar structure but lacks the bromine atom at the 7-position.
7-Bromobenzofuran-2-carboxamide: Similar structure but lacks the amino group at the 3-position.
Uniqueness
3-Amino-7-bromobenzofuran-2-carboxamide is unique due to the presence of both the amino group at the 3-position and the bromine atom at the 7-position. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate for various applications .
Properties
Molecular Formula |
C9H7BrN2O2 |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
3-amino-7-bromo-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C9H7BrN2O2/c10-5-3-1-2-4-6(11)8(9(12)13)14-7(4)5/h1-3H,11H2,(H2,12,13) |
InChI Key |
CUWJIKGLMQEKGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(=C2N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Nitro-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B11862993.png)
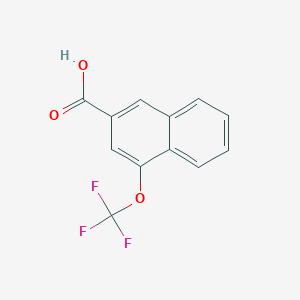
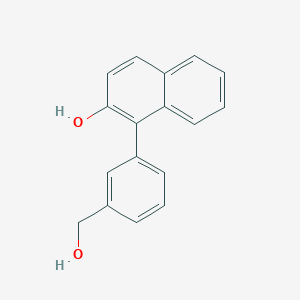


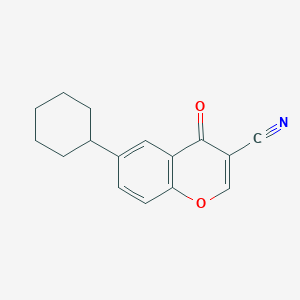
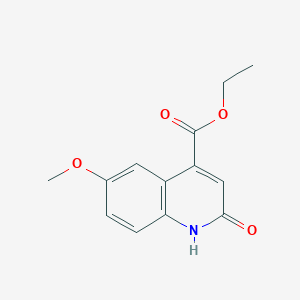
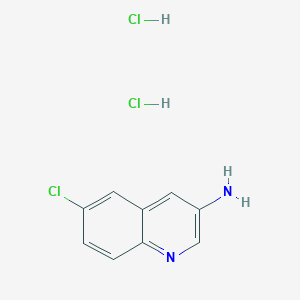




![(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)(thiomorpholino)methanone](/img/structure/B11863055.png)
